molecular formula C8H12O2 B14572404 3-Methoxy-5-methylcyclohex-2-en-1-one CAS No. 61621-44-1

3-Methoxy-5-methylcyclohex-2-en-1-one

Cat. No.: B14572404
CAS No.: 61621-44-1
M. Wt: 140.18 g/mol
InChI Key: SXMOAGMZSCSLIQ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is a cyclohexenone derivative, characterized by a methoxy group at the third position and a methyl group at the fifth position on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-methylcyclohex-2-en-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 5-methyl-1,3-cyclohexanedione with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product with high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of methanol and 5-methyl-1,3-cyclohexanedione as starting materials, with acid catalysts to facilitate the reaction . The process is optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Substitution reactions may involve reagents like or .

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic reactions.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Influencing the transcription of specific genes.

Properties

CAS No.

61621-44-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methoxy-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-6-3-7(9)5-8(4-6)10-2/h5-6H,3-4H2,1-2H3

InChI Key

SXMOAGMZSCSLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1)OC

Origin of Product

United States

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